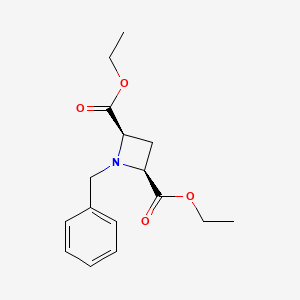

cis-Diethyl 1-benzylazetidine-2,4-dicarboxylate

CAS No.:

Cat. No.: VC13648572

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21NO4 |

|---|---|

| Molecular Weight | 291.34 g/mol |

| IUPAC Name | diethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate |

| Standard InChI | InChI=1S/C16H21NO4/c1-3-20-15(18)13-10-14(16(19)21-4-2)17(13)11-12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3/t13-,14+ |

| Standard InChI Key | DXLXLBWDINXHBH-OKILXGFUSA-N |

| Isomeric SMILES | CCOC(=O)[C@H]1C[C@H](N1CC2=CC=CC=C2)C(=O)OCC |

| SMILES | CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC |

Introduction

Structural Characteristics

Molecular Architecture

The compound features a four-membered azetidine ring substituted at positions 1, 2, and 4. The benzyl group at position 1 and ethyl ester groups at positions 2 and 4 create a cis-configuration, as confirmed by its IUPAC name: diethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.34 g/mol | |

| Stereochemistry | (2R,4S) configuration | |

| Canonical SMILES | CCOC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OCC | |

| PubChem CID | 102218591 |

The azetidine ring introduces strain, influencing reactivity, while the benzyl and ester groups enhance solubility in organic solvents .

Spectroscopic Identification

-

InChIKey: DXLXLBWDINXHBH-OKILXGFUSA-N

-

NMR Data: While specific spectra are unavailable, analogous azetidine dicarboxylates exhibit characteristic peaks for ester carbonyls (~170 ppm in ¹³C NMR) and benzyl protons (δ 7.2–7.4 ppm in ¹H NMR) .

Synthesis Methods

General Pathways

Synthesis typically involves multi-step sequences:

-

Azetidine Ring Formation: Cyclization of β-amino alcohols or [2+2] cycloadditions.

-

Benzylation: Introducing the benzyl group via alkylation of the azetidine nitrogen.

-

Esterification: Diethyl ester installation using acyl chlorides or transesterification .

Chemical Reactivity

Functional Group Transformations

-

Ester Hydrolysis: Under acidic or basic conditions, ethyl esters hydrolyze to carboxylic acids, enabling further derivatization.

-

Benzyl Group Removal: Hydrogenolysis (H₂/Pd-C) cleaves the benzyl group, yielding a secondary amine .

-

Ring-Opening Reactions: Nucleophilic attack at the strained azetidine ring (e.g., by amines or thiols) generates open-chain intermediates .

Stability Considerations

The compound is stable under inert atmospheres but prone to hydrolysis in humid environments. Storage at −20°C in anhydrous solvents is recommended.

Applications

Medicinal Chemistry

-

Scaffold Development: The azetidine core serves as a rigid template for designing conformationally restricted drug candidates .

-

Prodrug Synthesis: Ethyl esters act as prodrug motifs, enhancing membrane permeability.

Materials Science

Comparative Analysis

The diethyl variant’s higher molecular weight and ester bulkiness may enhance solubility compared to dimethyl analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume